Xyloxemine
Overview
Description
Preparation Methods
Xyloxemine can be synthesized through a multistep reaction involving 2-[2-(Dimethylamino)ethoxy]ethanol and 2,2’,6,6’-tetramethylbenzhydryl alcohol . The reaction conditions typically involve the use of hydrochloric acid and xylene . Industrial production methods for this compound are not widely documented, but the synthesis route provided is a common laboratory method.
Chemical Reactions Analysis
Xyloxemine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Substitution: this compound can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.
Common reagents used in these reactions include hydrochloric acid , xylene , and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Xyloxemine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is used in biochemical studies to understand its effects on biological systems.
Medicine: Research on this compound includes its potential therapeutic applications and its effects on different biological pathways.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which Xyloxemine exerts its effects involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, it is known to affect various biochemical processes. The molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Xyloxemine can be compared with other similar compounds, such as:
Lidocaine: Both this compound and Lidocaine are used in biochemical research, but they have different molecular structures and applications.
Xylometazoline: This compound is used as a nasal decongestant and has a different mechanism of action compared to this compound.
This compound is unique due to its specific molecular structure and its wide range of applications in scientific research.
Properties
IUPAC Name |
2-[2-[bis(2,6-dimethylphenyl)methoxy]ethoxy]-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2/c1-17-9-7-10-18(2)21(17)23(22-19(3)11-8-12-20(22)4)26-16-15-25-14-13-24(5)6/h7-12,23H,13-16H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOZENAJUCRQKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCCOCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166781 | |
Record name | Xyloxemine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1600-19-7 | |
Record name | Xyloxemine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001600197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xyloxemine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XYLOXEMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L95KV83PV9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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